3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one
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Overview
Description
3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities, including antitumor, antiviral, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of palladium catalysts and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and antiviral properties.
Mechanism of Action
The mechanism of action of 3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its observed biological effects . The compound may also interact with DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptane]-4(6H)-one
- Bis-benzimidazolium salts
- 2-Phenylquinazolin-4(3H)-ones
Uniqueness
3-Phenethyl-2-((E)-2-pyridin-3-yl-vinyl)-3H-quinazolin-4-one is unique due to its specific structural features, such as the presence of the pyridinyl vinyl group and the phenethyl moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H19N3O |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(2-phenylethyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H19N3O/c27-23-20-10-4-5-11-21(20)25-22(13-12-19-9-6-15-24-17-19)26(23)16-14-18-7-2-1-3-8-18/h1-13,15,17H,14,16H2/b13-12+ |
InChI Key |
NCXUZDSRDQUWKN-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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